molecular formula C18H18N6OS B15005761 4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate

4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate

Cat. No.: B15005761
M. Wt: 366.4 g/mol
InChI Key: KWRSBQWHKDAYMO-XLNRJJMWSA-N
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Description

4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a hydrazonothioate moiety

Preparation Methods

The synthesis of 4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the triazole ring, followed by the introduction of the phenyl and hydrazonothioate groups. Common reagents used in these reactions include hydrazine derivatives, thioesters, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups on the molecule.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or hydrazones.

Scientific Research Applications

4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes .

Comparison with Similar Compounds

Similar compounds to 4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate include other triazole derivatives and hydrazonothioates. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.

Properties

Molecular Formula

C18H18N6OS

Molecular Weight

366.4 g/mol

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl) (1Z)-2-anilino-N-(4-methylanilino)-2-oxoethanimidothioate

InChI

InChI=1S/C18H18N6OS/c1-13-8-10-15(11-9-13)21-22-17(26-18-23-19-12-24(18)2)16(25)20-14-6-4-3-5-7-14/h3-12,21H,1-2H3,(H,20,25)/b22-17-

InChI Key

KWRSBQWHKDAYMO-XLNRJJMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(/C(=O)NC2=CC=CC=C2)\SC3=NN=CN3C

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)NC2=CC=CC=C2)SC3=NN=CN3C

Origin of Product

United States

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